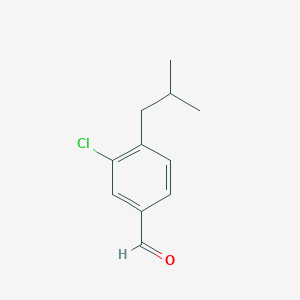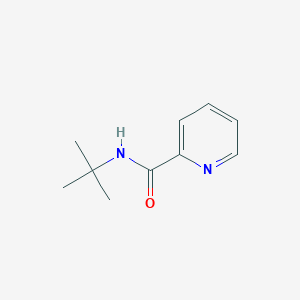
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It features a six-membered ring structure containing both nitrogen and oxygen atoms, making it a morpholine derivative. The presence of trifluoromethyl and methyl groups adds to its unique chemical properties .
Méthodes De Préparation
The synthesis of cis-2-trifluoromethyl-6-methylmorpholine can be achieved through various methods. One common approach involves the reaction of 2,6-dimethylmorpholine with trifluoromethylating agents under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl or methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its role as a building block for drug development.
Mécanisme D'action
The mechanism of action of cis-2-trifluoromethyl-6-methylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity and influence various biochemical pathways, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine can be compared with other morpholine derivatives such as:
2,6-Dimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethylmorpholine: Similar structure but without the additional methyl group, leading to variations in its applications and effectiveness.
6-Methylmorpholine: Contains only the methyl group, making it less versatile compared to cis-2-trifluoromethyl-6-methylmorpholine.
These comparisons highlight the unique properties of cis-2-trifluoromethyl-6-methylmorpholine, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H10F3NO |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
BPVZRPRBZRIGRK-WHFBIAKZSA-N |
SMILES isomérique |
C[C@H]1CNC[C@H](O1)C(F)(F)F |
SMILES canonique |
CC1CNCC(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-ylmethyl)-phenol](/img/structure/B8616158.png)






![1-(5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-1-yl)ethan-1-one](/img/structure/B8616190.png)



![3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B8616223.png)


